molecular formula C17H22BrNO5 B8236038 4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B8236038
M. Wt: 400.3 g/mol
InChI Key: FAWVVCZACZYUIL-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring:

  • A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective group for the amine.
  • A carboxylic acid moiety at position 4, enabling hydrogen bonding and further derivatization.
  • A 4-bromophenoxy substituent at position 4, introducing steric bulk and electron-withdrawing effects.

This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its reactive sites (bromine for cross-coupling, carboxylic acid for conjugation) and Boc protection for amine stability .

Properties

IUPAC Name

4-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWVVCZACZYUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent to form 4-bromophenoxy.

    Piperidine Ring Formation: The bromophenoxy intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.

    Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are commonly used.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are frequently employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Deprotection Reactions: The major product is the free amine derivative.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the piperidine ring provides structural stability. The tert-butoxycarbonyl group serves as a protective group, which can be removed to expose the active amine functionality.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid (CAS 84358-13-4)

  • Structure: Lacks the 4-bromophenoxy group but retains Boc and carboxylic acid groups.
  • Properties: Crystallizes in a monoclinic system (space group P21/c) with intermolecular hydrogen bonds stabilizing the lattice . Lower molecular weight (229.27 g/mol) compared to the bromophenoxy analog.
  • Applications : A foundational intermediate for synthesizing piperidine-based drug candidates.
  • Key Difference: Absence of bromophenoxy limits its utility in cross-coupling reactions .

1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic Acid

  • Structure: Substitutes bromophenoxy with 3-(trifluoromethyl)phenyl.
  • Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability. Electron-withdrawing effects reduce carboxylic acid pKa compared to bromophenoxy derivatives.
  • Applications : Valued in medicinal chemistry for improved pharmacokinetics .

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid

  • Structure : Pyrrolidine ring (5-membered) instead of piperidine (6-membered), with a phenyl substituent.
  • Properties :
    • Smaller ring size increases ring strain, affecting conformational flexibility.
    • Enantiomeric purity (2S,4S) makes it suitable for chiral drug synthesis.
  • Applications : Used in peptide mimetics and protease inhibitors .

4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic Acid tert-Butyl Ester (CAS 919108-51-3)

  • Structure: Features a 4-aminophenylcarbamoyl group instead of bromophenoxy.
  • Properties :
    • The amide bond and primary amine enable hydrogen bonding and bioconjugation.
  • Applications : Intermediate for kinase inhibitors and antibody-drug conjugates .

1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

  • Structure: Chlorobenzyl substituent replaces bromophenoxy; lacks Boc protection.
  • Properties :
    • Free amine increases reactivity but reduces stability under acidic conditions.
    • Chlorine provides moderate electron-withdrawing effects.
  • Applications : Precursor for antipsychotic and antidepressant agents .

Comparative Analysis Table

Compound Name Substituent(s) Key Features Applications References
Target Compound 4-Bromophenoxy Bromine for cross-coupling; Boc protection Suzuki coupling, drug intermediates
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid None (unsubstituted) Hydrogen-bonded crystal lattice General piperidine synthesis
4-[3-(Trifluoromethyl)phenyl] Analog 3-(Trifluoromethyl)phenyl Enhanced lipophilicity, metabolic stability Medicinal chemistry
(2S,4S)-Phenylpyrrolidine Derivative Phenyl (pyrrolidine core) Chiral centers, conformational rigidity Peptide mimetics
4-Aminophenylcarbamoyl Ester 4-Aminophenylcarbamoyl Amide bond for conjugation; amine functionality Kinase inhibitors, ADCs
4-Chlorobenzylpiperidine Chlorobenzyl Free amine for reactivity CNS drug precursors

Research Findings and Insights

  • Reactivity: The bromophenoxy group in the target compound enables Suzuki-Miyaura cross-coupling, a feature absent in unsubstituted or trifluoromethyl analogs .
  • Crystallinity: Boc-protected piperidine-carboxylic acids exhibit predictable hydrogen-bonding patterns, but bulkier substituents (e.g., bromophenoxy) may reduce crystallinity .
  • Solubility : Electron-withdrawing groups (e.g., Br, CF3) lower the carboxylic acid pKa, enhancing aqueous solubility at physiological pH .

Biological Activity

4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, also known as BOC-4-(4-Bromophenyl)-piperidine-4-carboxylic acid, is a compound with notable potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. This article explores its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

  • Molecular Formula : C17H22BrNO4
  • Molecular Weight : 384.26 g/mol
  • CAS Number : 1076197-05-1

The biological activity of BOC-4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is primarily linked to its role as an inhibitor of specific protein kinases involved in cell signaling pathways. Notably, it has been investigated for its inhibitory effects on the AKT signaling pathway, which is crucial in regulating cell proliferation and survival.

AKT Inhibition

Research indicates that compounds similar to BOC-4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid exhibit significant inhibitory activity against AKT1, a serine/threonine kinase implicated in various cancers. For instance, a study by Zhang et al. (2018) demonstrated that certain piperidine derivatives could effectively inhibit AKT phosphorylation and induce apoptosis in prostate cancer cells .

Efficacy in Preclinical Studies

Preclinical evaluations have highlighted the compound's effectiveness against several cancer cell lines:

Study Cell Line Efficacy Mechanism
Zhang et al. (2018)PC-3 (Prostate Cancer)Induced apoptosis and inhibited cell proliferationAKT pathway inhibition
MDPI Review (2023)FaDu (Hypopharyngeal Tumor)Enhanced cytotoxicity compared to reference drugsInduction of apoptosis

Case Study 1: Prostate Cancer

In a study focused on prostate cancer treatment, BOC-4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid was evaluated for its ability to inhibit AKT signaling. The results showed that the compound significantly reduced cell viability and induced apoptosis through the downregulation of downstream targets such as GSK3β and S6 .

Case Study 2: Hypopharyngeal Cancer

Another investigation into its anticancer properties revealed that this compound exhibited superior cytotoxic effects compared to standard chemotherapeutics. The mechanism was attributed to its ability to disrupt cellular signaling pathways critical for tumor growth and survival .

Potential Therapeutic Applications

Given its biological activity, BOC-4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid holds promise as a lead compound in drug discovery efforts aimed at developing novel anticancer therapies. Its structural features allow for further modifications that could enhance efficacy and selectivity against specific cancer types.

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